2-(4-Methoxy-2-nitrophenyl)-1h-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917966-86-0 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C15H12N2O3/c1-20-11-6-7-12(15(9-11)17(18)19)14-8-10-4-2-3-5-13(10)16-14/h2-9,16H,1H3 |
InChI Key |
AAVHDSITBQGOTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=CC=CC=C3N2)[N+](=O)[O-] |
Origin of Product |
United States |
Iii. Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For complex substituted indoles, a suite of one-dimensional and two-dimensional NMR experiments is employed.
The proton NMR (¹H NMR) spectrum provides critical information about the number and types of hydrogen atoms in a molecule. In a typical indole (B1671886) derivative, the protons on the heterocyclic and benzene (B151609) rings resonate in the aromatic region of the spectrum, generally between 6.5 and 8.5 ppm. The N-H proton of the indole ring is particularly characteristic, often appearing as a broad singlet at a downfield chemical shift (δ > 10 ppm), although its position can be highly dependent on the solvent and concentration. nih.govresearchgate.net
For 2-(4-Methoxy-2-nitrophenyl)-1H-indole, the ¹H NMR spectrum is expected to show distinct signals for the protons of the indole core and the substituted phenyl ring. The protons of the indole ring (H-3, H-4, H-5, H-6, and H-7) would exhibit complex splitting patterns due to spin-spin coupling. youtube.com The methoxy (B1213986) group (-OCH₃) on the phenyl ring would appear as a sharp singlet around 3.8-4.0 ppm. nih.gov The protons on the 4-methoxy-2-nitrophenyl substituent would also show characteristic aromatic signals, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for substituted indole derivatives. nih.govtandfonline.comnih.gov
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Indole NH | > 11.0 | br s |
| Aromatic H (Indole & Phenyl) | 6.8 - 8.3 | m |
| H-3 (Indole) | ~ 6.7 - 7.0 | s or d |
| Methoxy (-OCH₃) | ~ 3.9 | s |
br s = broad singlet, m = multiplet, s = singlet, d = doublet
The carbon-13 NMR (¹³C NMR) spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The carbon atoms of the indole ring typically resonate between 100 and 140 ppm. journals.co.zaacs.org The C-2 carbon, being adjacent to the nitrogen atom and bearing the phenyl substituent, would appear at a downfield chemical shift. The presence of substituents significantly influences the chemical shifts of the attached and nearby carbon atoms. acs.org
In this compound, the carbon of the methoxy group is expected around 55-56 ppm. nih.gov The carbon atoms of the phenyl ring will be shifted according to the electronic effects of the nitro and methoxy groups. The carbon attached to the nitro group (C-2' of the phenyl ring) would be deshielded, while the carbon attached to the methoxy group (C-4' of the phenyl ring) would be shielded. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table is generated based on typical chemical shift values for substituted indole derivatives. nih.govnih.govosti.govclockss.org
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Indole C-2 | ~135 - 140 |
| Indole C-3 | ~100 - 105 |
| Indole C-3a | ~128 - 132 |
| Indole C-4 | ~120 - 124 |
| Indole C-5 | ~121 - 125 |
| Indole C-6 | ~119 - 123 |
| Indole C-7 | ~111 - 115 |
| Indole C-7a | ~136 - 138 |
| Phenyl C-1' | ~125 - 130 |
| Phenyl C-2' (C-NO₂) | ~148 - 152 |
| Phenyl C-3' | ~115 - 120 |
| Phenyl C-4' (C-OCH₃) | ~158 - 162 |
| Phenyl C-5' | ~108 - 112 |
| Phenyl C-6' | ~125 - 130 |
| Methoxy (-OCH₃) | ~55 - 56 |
For molecules with overlapping signals in their 1D NMR spectra, two-dimensional (2D) NMR techniques are essential for unambiguous structural assignment. libretexts.orgwikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.org For this compound, COSY spectra would reveal the connectivity between adjacent protons within the indole ring system (e.g., H-4 through H-7) and within the substituted phenyl ring. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. wikipedia.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two or three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between different fragments of the molecule, such as the link between the indole C-2 and the phenyl C-1'. nih.govresearchgate.net
The application of these 2D NMR methods allows for a complete and confident assignment of all proton and carbon resonances, even in complex indole structures. nih.gov
NMR chemical shifts are highly sensitive to the electronic environment of the nuclei. osi.lv The electron-donating nature of the methoxy group increases electron density at the ortho and para positions of the phenyl ring, causing the corresponding nuclei to be more shielded (shifting to a lower ppm value). Conversely, the strong electron-withdrawing effect of the nitro group decreases electron density, leading to deshielding (shifting to a higher ppm value) of the nearby nuclei. researchgate.net The interplay of these substituent effects on the phenyl ring, combined with the inherent electronic properties of the indole nucleus, governs the final chemical shift values observed in the NMR spectra. journals.co.zaosti.gov Theoretical calculations can further correlate the experimental NMR data with the calculated electron densities at various positions in the molecule. osi.lv
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with high confidence. For this compound, the exact mass can be calculated from its molecular formula, C₁₅H₁₂N₂O₃.
The calculated monoisotopic mass for C₁₅H₁₂N₂O₃ is 268.0848 g/mol . An HRMS experiment, such as ESI-HRMS (Electrospray Ionization-High Resolution Mass Spectrometry), would be expected to yield a measured mass that is very close to this calculated value (typically within 5 ppm). nih.govresearchgate.net This precise measurement would confirm the molecular formula and rule out other possible elemental compositions. The mass spectrum may also show characteristic fragmentation patterns, such as the loss of a nitro group (NO₂) or a methyl radical (•CH₃) from the methoxy group, providing further structural evidence. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural features of a molecule. By probing the quantized vibrational energy states, these methods provide a molecular fingerprint.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of similar structures, a hypothetical FT-IR data table is presented below to illustrate the expected regions of absorption.
Hypothetical FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch (Aromatic) | Aryl C-H |
| 2960-2850 | C-H Stretch (Aliphatic) | Methoxy -OCH₃ |
| ~1620-1580 | C=C Stretch (Aromatic) | Indole & Phenyl Rings |
| ~1520 & ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro Group -NO₂ |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether (Methoxy) |
| ~1240 | C-N Stretch | Aryl-N (Indole) |
| ~1170 | C-O-C Symmetric Stretch | Aryl Ether (Methoxy) |
Fourier-Transform Raman (FT-Raman) Spectroscopic Characterization
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in molecular polarizability are Raman active. For this compound, the symmetrical vibrations and those of the non-polar C=C and C-C bonds of the aromatic rings would be expected to produce strong signals. The nitro group's symmetric stretch is typically a prominent feature in the Raman spectrum.
Vibrational Analysis and Assignment of Characteristic Bands
A complete vibrational analysis would involve the correlation of the experimental FT-IR and FT-Raman spectra. The N-H stretching vibration of the indole ring is expected to appear as a sharp to medium band in the FT-IR spectrum around 3400 cm⁻¹. The aromatic C-H stretching vibrations from both the indole and the substituted phenyl ring would be observed above 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The spectrum is influenced by the nature of the chromophores present and their chemical environment.
Electronic Transitions and Absorption Bands Analysis
The UV-Vis spectrum of this compound is expected to be complex, arising from π → π* and n → π* electronic transitions within the conjugated system formed by the indole and nitrophenyl rings. The indole core itself typically exhibits two absorption bands around 260-290 nm. The presence of the highly conjugated 2-(4-methoxy-2-nitrophenyl) substituent would cause a significant red-shift (bathochromic shift) of these absorption maxima to longer wavelengths, likely extending into the visible region. The nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, will further modulate the electronic structure and the energies of the molecular orbitals, influencing the position and intensity of the absorption bands.
Hypothetical UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Type of Transition | Chromophore |
|---|---|---|
| ~280-320 | π → π* | Indole Ring System |
Solvatochromism and Environmental Sensitivity Studies
Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent. This effect provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states.
By measuring the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., from non-polar hexane (B92381) to polar ethanol (B145695) and acetonitrile), one could observe:
Bathochromic Shift (Red Shift): A shift to longer wavelengths with increasing solvent polarity, suggesting that the excited state is more polar than the ground state. This is often observed for π → π* transitions in conjugated systems with electron-donating and -withdrawing groups.
Hypsochromic Shift (Blue Shift): A shift to shorter wavelengths with increasing solvent polarity, which can occur for n → π* transitions.
Given the structure of the title compound, with its electron-donating methoxy group and electron-withdrawing nitro group, a significant solvatochromic effect would be anticipated, indicating its potential sensitivity to its chemical environment.
X-ray Diffraction (XRD) Analysis for Solid-State Structural Elucidation
As of the current date, no peer-reviewed studies or database entries containing the results of a single-crystal X-ray diffraction analysis for this compound are available. Consequently, the subsequent sections detailing specific structural parameters cannot be populated with experimental data.
Specific, experimentally determined data for the bond lengths, bond angles, and dihedral angles of this compound are not available in the public domain.
The unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry and dimensions of the crystal lattice, have not been determined for this compound due to the absence of a crystallographic study.
Iv. Computational and Theoretical Investigations of 2 4 Methoxy 2 Nitrophenyl 1h Indole
Quantum Chemical Methodologies
Quantum chemical methods are employed to model the geometric and electronic structure of molecules. The insights gained from these calculations are fundamental to understanding a molecule's stability, reactivity, and interactions. The primary methods used for organic molecules like 2-(4-Methoxy-2-nitrophenyl)-1H-indole include Density Functional Theory (DFT) for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state phenomena.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the ground-state properties of molecules. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large systems. researchgate.net The method is based on the principle that the energy of a molecule can be determined from its electron density.
The accuracy of DFT calculations is critically dependent on the choice of two key components: the exchange-correlation functional and the basis set.
Exchange-Correlation Functionals: These are approximate solutions to the complex electron exchange and correlation energies. A variety of functionals exist, each with different strengths. For organic molecules, hybrid functionals are commonly used. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used workhorse. researchgate.netresearchgate.net Other functionals like the long-range corrected CAM-B3LYP and the meta-hybrid M06-2X are often employed for specific applications, such as studying excited states or non-covalent interactions. researchgate.netroyalsocietypublishing.org
Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set determine the quality of the calculation. Pople-style basis sets are common, such as 6-31G* or the more flexible triple-zeta basis sets like 6-311G(d,p) and 6-311++G(d,p). researchgate.netresearchgate.netnih.gov The "+" and "++" symbols indicate the addition of diffuse functions to handle anions or weak interactions, while "(d,p)" denotes the inclusion of polarization functions to allow for more complex orbital shapes.
Table 1: Commonly Used DFT Functionals and Basis Sets for Organic Molecules
| Category | Examples | Typical Application |
|---|---|---|
| Exchange-Correlation Functionals | B3LYP, PBE0 | General purpose geometry optimization and electronic properties. researchgate.netepstem.net |
| CAM-B3LYP, M06-2X | Excited states, charge-transfer, and non-covalent interactions. researchgate.netroyalsocietypublishing.org | |
| Basis Sets | 6-31G(d) or 6-31G* | Initial optimizations, smaller molecules. |
| 6-311G(d,p) | Good accuracy for geometry and frequencies of a wide range of molecules. researchgate.net |
A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.gov This process finds the structure that corresponds to a minimum on the potential energy surface. For a molecule like this compound, which has rotational freedom around the single bond connecting the indole (B1671886) and nitrophenyl rings, a simple optimization is insufficient. A conformational analysis is required to identify the global minimum energy structure among various possible rotational isomers (conformers). royalsocietypublishing.org This is often achieved by systematically rotating the key dihedral angle and calculating the energy at each step to map the potential energy surface. royalsocietypublishing.org The orientation of the substituent groups, such as the methoxy (B1213986) and nitro groups, is also critical and is determined by intramolecular interactions. nih.govnih.gov
For larger or highly flexible molecules, performing a full conformational analysis using high-level DFT can be computationally prohibitive. In such cases, less demanding semi-empirical methods, such as PM3 (Parametric Method 3), can be used for an initial, rapid exploration of the potential energy surface. These methods use parameters derived from experimental data to simplify the calculations. The low-energy conformers identified by the semi-empirical scan can then be re-optimized using more accurate DFT methods to obtain reliable final geometries and energies.
To investigate how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational tool. researchgate.netrsc.org TD-DFT is an extension of DFT that can describe the electronic transitions that occur when a molecule absorbs energy, such as from UV-visible light. rsc.org This method is widely used to calculate properties of electronically excited states, including absorption and emission spectra. researchgate.netrsc.org Studies on substituted indoles have shown that TD-DFT can predict how modifications to the indole ring affect its absorption and fluorescence properties. nih.gov The calculations can predict the maximum absorption wavelength (λmax) and the intensity of the transition (oscillator strength). nih.govacs.org These theoretical spectra can be directly compared with experimental data. nih.gov
Table 2: Typical Output from a TD-DFT Calculation
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S1 | Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO |
| S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 -> LUMO |
| S3 | Calculated Value | Calculated Value | Calculated Value | HOMO -> LUMO+1 |
(Note: This table is illustrative of the data generated and does not represent actual calculated values for the title compound.)
Density Functional Theory (DFT) Calculations for Ground and Excited States
Electronic Structure and Reactivity Analysis
The output of DFT calculations provides a wealth of information about the electronic structure of this compound, which is key to understanding its chemical reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. epstem.net The spatial distribution of these orbitals can indicate which parts of the molecule are likely to be involved in electron donation and acceptance during a chemical reaction. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. nih.govepstem.net It uses a color scale to show regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and methoxy groups, and around the nitrogen of the indole ring, indicating these as sites for potential interactions.
(Note: This table is illustrative of the data generated and does not represent actual calculated values for the title compound.)
Frontier Molecular Orbital (FMO) Analysis
The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and serves as an electron acceptor. mdpi.comresearchgate.net The energies of these orbitals are crucial indicators of a molecule's electronic character. The HOMO energy (EHOMO) is associated with the ionization potential (electron-donating ability), with higher values indicating a greater propensity to donate electrons. Conversely, the LUMO energy (ELUMO) relates to the electron affinity, where a lower (more negative) energy signifies a greater ability to accept electrons. mdpi.com
For aromatic and heterocyclic systems like this compound, the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups significantly influences these energy levels. scispace.com In computational studies of analogous compounds, such as nitrophenyl-substituted pyrazoles, the EHOMO and ELUMO values are determined using DFT calculations. The negative values for both energies indicate that the molecule is stable in its ground state. mdpi.com
Table 1: Representative FMO Energies of a Structurally Related Nitrophenyl Derivative This table presents calculated values for a similar compound, 3-(2-aminophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone (M1), to illustrate typical FMO energy levels.
| Parameter | Energy (eV) |
| EHOMO | -5.92 |
| ELUMO | -2.50 |
Source: Adapted from computational data on related compounds. unar.ac.id
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more polarizable and reactive, as it can readily offer electrons to an acceptor. unar.ac.idresearchgate.net
ΔE = (-2.50 eV) - (-5.92 eV) = 3.42 eV
This value provides a quantitative measure of its electronic stability. Molecules with smaller energy gaps are generally associated with higher bioactivity and enhanced nonlinear optical (NLO) properties. researchgate.netnih.gov
Visualizing the distribution of the frontier orbitals reveals where electronic transitions are most likely to occur. In molecules containing multiple aromatic rings and functional groups, the HOMO and LUMO are often localized in different regions. unar.ac.id
For a molecule like this compound, theoretical models of similar structures suggest a distinct separation of electron density:
HOMO: The electron density of the HOMO is typically concentrated on the more electron-rich portions of the molecule. This would likely include the indole ring system and the methoxy-substituted phenyl ring, which can act as the primary electron-donating centers. unar.ac.idwuxibiology.com
LUMO: The electron density of the LUMO is generally localized on the electron-deficient parts of the molecule. The presence of the strongly electron-withdrawing nitro group would cause the LUMO to be predominantly centered on the 2-nitrophenyl ring. unar.ac.idwuxibiology.com
This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key process in many functional materials.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. They are typically found around electronegative atoms like oxygen or nitrogen that possess lone pairs of electrons. researchgate.netresearchgate.net
Positive Regions (Blue): These areas indicate electron deficiency and are the sites for nucleophilic attack. They are usually located around hydrogen atoms, particularly those attached to electronegative atoms. researchgate.net
For this compound, the MEP map would be expected to show strong negative potential localized on the oxygen atoms of the nitro (NO₂) group and the methoxy (–OCH₃) group. nih.govresearchgate.net These regions would be the most likely sites for interactions with electrophiles or for forming hydrogen bonds. Conversely, positive potential would be concentrated around the hydrogen atoms of the indole N-H group and the aromatic rings. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines intramolecular interactions, charge delocalization, and hyperconjugative effects by transforming the calculated wave function into localized NBOs. nih.gov This analysis helps to explain the stability of the molecule arising from charge transfer between filled donor orbitals and empty acceptor orbitals. researchgate.net
Key insights from NBO analysis include the quantification of stabilization energies (E⁽²⁾) associated with these interactions. For a molecule like this compound, significant interactions would be expected, such as:
Delocalization from the lone pairs of the oxygen atoms in the methoxy and nitro groups to the antibonding π* orbitals of the adjacent aromatic rings.
Global Reactivity Descriptors (e.g., Chemical Potential, Electrophilicity Index, Chemical Hardness)
Chemical Potential (μ): Represents the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a higher capacity to attract electrons. nih.gov
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A higher value of hardness corresponds to a less reactive molecule (consistent with a larger HOMO-LUMO gap). researchgate.netdergipark.org.tr
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor. mdpi.comnih.gov
Table 2: Representative Global Reactivity Descriptors for a Structurally Related Nitrophenyl Derivative Calculations based on FMO energies from Table 1 for an illustrative compound.
| Descriptor | Formula | Calculated Value (eV) |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.21 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.71 |
| Electrophilicity Index (ω) | μ² / (2η) | 5.18 |
Source: Values calculated using data for a related compound. nih.gov
The high electrophilicity index seen in related nitro-containing compounds confirms the strong electron-accepting nature imparted by the nitro group. nih.gov These descriptors collectively provide a comprehensive theoretical framework for predicting the chemical behavior of this compound.
Photophysical and Photochemical Theoretical Studies
Theoretical studies on molecules like this compound, which possess a donor-acceptor architecture, are crucial for understanding their behavior in various applications, from materials science to medicinal chemistry. The methoxy group (-OCH₃) acts as an electron-donating group, while the nitro group (-NO₂) is a strong electron-withdrawing group, creating a "push-pull" system that significantly influences its electronic and photophysical properties.
The photophysics of indole and its derivatives are famously complex, primarily due to the presence of two nearly degenerate low-lying singlet excited states, labeled ¹Lₐ and ¹Lₑ. Current time information in Kanawha County, US.nih.gov Upon absorption of UV light, the molecule is promoted to one of these excited states. The subsequent relaxation dynamics are governed by the energetic ordering and coupling between these states.
In the parent indole molecule, the ¹Lₑ state is typically the lowest energy excited state (S₁), while the ¹Lₐ state is slightly higher in energy (S₂). However, the energy gap between them is small, leading to strong vibronic coupling—an interaction between the electronic and vibrational motions of the molecule. nih.gov This coupling can cause a mixing of the states, significantly impacting the molecule's fluorescence properties and lifetime. nih.gov Theoretical models have been developed to describe this interaction, often employing Franck-Condon and Herzberg-Teller approximations to simulate the vibronic structure of absorption and emission spectra. mdpi.comdtic.mil
For this compound, the substitution pattern is expected to dramatically alter these dynamics. The bulky and electronically active 2-aryl substituent modifies the potential energy surfaces of the ¹Lₐ and ¹Lₑ states. The presence of the electron-donating methoxy group and the electron-withdrawing nitro group introduces significant charge-transfer character to the electronic transitions, which can further influence the nature and strength of vibronic coupling. nih.gov
The photophysical properties of indole derivatives are highly dependent on their molecular structure. Current time information in Kanawha County, US.chemrxiv.org In the case of this compound, the key structural features influencing its properties are the substitution on the indole core and the phenyl ring.
The position and nature of substituents can invert the energetic ordering of the ¹Lₐ and ¹Lₑ states. ulakbim.gov.tr For instance, electron-donating groups on the indole ring tend to stabilize the ¹Lₑ state, while electron-withdrawing groups can lower the energy of the ¹Lₐ state. In this specific molecule, the 2-phenyl substituent itself significantly perturbs the electronic structure. The methoxy group on the phenyl ring enhances electron density, while the ortho-nitro group strongly withdraws it. This push-pull arrangement leads to a highly polarized structure, and the photophysical properties become sensitive to the dihedral angle between the indole and the nitrophenyl rings. This rotation can facilitate or hinder charge transfer, thereby modulating the emission wavelength and quantum yield. mdpi.com
Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting how these structural variations affect the photophysical outcomes. mdpi.com For example, calculations can predict the energy gap between the ground and excited states, which corresponds to the absorption wavelength, and the nature of the orbitals involved in the transition.
Table 1: Predicted Influence of Substituents on Indole Chromophore Photophysics This table presents a generalized summary based on established principles of indole photophysics. Actual values for the target compound require specific experimental or computational verification.
| Substituent Type at Position 2 | Effect on ¹Lₐ / ¹Lₑ Ordering | Expected Impact on Emission |
| Simple Aryl | Minor perturbation, potential for increased conjugation | Red-shift in emission |
| Aryl with Electron-Donating Group (e.g., -OCH₃) | Stabilizes states with charge transfer character | Potential for solvatochromic shifts |
| Aryl with Electron-Withdrawing Group (e.g., -NO₂) | Promotes intramolecular charge transfer (ICT) states | Strong red-shift, often with reduced quantum yield |
| Combined Donor-Acceptor (Push-Pull) | Creates a dominant ICT state, significant red-shift | Highly sensitive to solvent polarity, potential for dual fluorescence |
The defining feature of this compound from a photophysical perspective is its capacity for intramolecular charge transfer (ICT). In this "push-pull" molecule, the methoxy-substituted part of the phenyl ring acts as the electron donor and the nitro-substituted part as the electron acceptor, with the indole and phenyl π-systems serving as the bridge.
In the ground state (S₀), there is already a degree of charge polarization due to the opposing electronic nature of the substituents. Upon photoexcitation, a significant transfer of electron density occurs from the donor region (methoxy-indole moiety) to the acceptor region (nitrophenyl moiety). nih.govnih.gov This creates a highly polar excited state (S₁), often referred to as an ICT state.
The formation of this ICT state has several important consequences:
Solvatochromism: The energy of the polar ICT state is highly stabilized by polar solvents. This leads to a pronounced red-shift in the fluorescence spectrum as solvent polarity increases, a phenomenon known as positive solvatochromism. youtube.com
Twisted Intramolecular Charge Transfer (TICT): In some cases, after initial excitation, the molecule may undergo a torsional motion (twisting) around the bond connecting the indole and phenyl rings to reach a more stable, fully charge-separated state known as a TICT state. nih.gov These TICT states are often non-emissive or weakly emissive, providing a non-radiative decay pathway that can quench fluorescence.
Dual Fluorescence: Under certain conditions, emission might be observed from both the initial, locally excited (LE) state and the relaxed ICT/TICT state, resulting in a dual-fluorescence spectrum.
Theoretical calculations are essential for quantifying these charge transfer characteristics. researchgate.netunm.edu By analyzing the molecular orbitals involved in the electronic transition (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), the extent and direction of charge transfer can be determined. Natural Bond Orbital (NBO) analysis can also be used to quantify the charge distribution in both the ground and excited states. diva-portal.org
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and understanding molecular structure and bonding.
UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Visible absorption spectra. mdpi.comfaccts.de For a molecule like this compound, a TD-DFT calculation would predict the vertical excitation energies (corresponding to absorption maxima, λ_max) and the oscillator strengths (corresponding to absorption intensities). qu.edu.qa The calculations would likely reveal a complex spectrum with multiple transitions. A prominent low-energy band would be expected, corresponding to the HOMO→LUMO transition, which would possess significant intramolecular charge transfer (ICT) character. rsc.org Higher energy bands would correspond to local excitations within the indole or nitrophenyl chromophores.
Infrared Spectra: The infrared (IR) spectrum is determined by the vibrational modes of the molecule. DFT calculations, typically using the same functional and basis set as for geometry optimization (e.g., B3LYP/6-31G(d)), can compute these vibrational frequencies. nih.gov The simulated IR spectrum provides a detailed fingerprint of the molecule, with characteristic peaks corresponding to specific functional groups. For this compound, key predicted vibrations would include:
N-H stretch of the indole ring (~3400-3500 cm⁻¹)
Aromatic C-H stretches (~3000-3100 cm⁻¹)
Asymmetric and symmetric NO₂ stretches (~1550 and ~1350 cm⁻¹, respectively)
C=C stretches of the aromatic rings (~1400-1600 cm⁻¹)
C-O stretch of the methoxy group (~1250 cm⁻¹)
A critical step in computational studies is the validation of theoretical results against experimental data. nih.gov
For UV-Visible spectra, the calculated λ_max values from TD-DFT are often in good, though not perfect, agreement with experimental measurements. mdpi.com Discrepancies can arise from the choice of functional, basis set, and the model used to account for solvent effects (e.g., Polarizable Continuum Model, PCM). qu.edu.qa Comparing the theoretical and experimental spectra helps confirm the assignment of electronic transitions. For instance, if the experimental spectrum shows a strong solvatochromic shift, this should be reproduced in calculations that include a solvent model and be accompanied by a calculated change in the charge transfer character of the excited state.
For IR spectra, calculated vibrational frequencies are systematically higher than experimental ones due to the harmonic approximation used in the calculations and basis set limitations. nih.govchemrxiv.org To improve the agreement, it is standard practice to apply a scaling factor (typically around 0.96 for B3LYP functionals) to the computed frequencies. nih.gov The excellent correspondence that can be achieved between a scaled theoretical IR spectrum and an experimental one allows for a confident assignment of nearly every band in the experimental spectrum to a specific molecular vibration. ej-chem.orgresearchgate.net
Table 2: Representative Comparison of Theoretical (Scaled DFT) and Hypothetical Experimental IR Frequencies This table illustrates the typical correlation between calculated and experimental data for a molecule like the one under study. The experimental values are hypothetical and for illustrative purposes.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Scaled Frequency (cm⁻¹) (Scaling Factor: 0.96) | Hypothetical Experimental Frequency (cm⁻¹) |
| Indole N-H Stretch | 3645 | 3499 | 3485 |
| Aromatic C-H Stretch | 3210 | 3082 | 3075 |
| NO₂ Asymmetric Stretch | 1615 | 1550 | 1545 |
| Aromatic C=C Stretch | 1580 | 1517 | 1510 |
| NO₂ Symmetric Stretch | 1408 | 1352 | 1348 |
| C-O-C Asymmetric Stretch | 1305 | 1253 | 1250 |
Structure-Property Relationships and Predictive Modeling
Predictive modeling uses computational methods to establish relationships between a molecule's structure and its physicochemical or biological properties. This is particularly valuable in drug discovery for forecasting a compound's behavior before its synthesis.
Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for creating mathematical models that correlate the structural features of compounds with their biological activities. jocpr.com For indole derivatives, QSAR models are developed to predict activities such as anticancer, antimicrobial, or anti-inflammatory effects. nih.govbiointerfaceresearch.com
The typical computational methodology for developing a QSAR model involves several key steps:
Data Set Preparation : A series of indole derivatives with known biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set, used to build the model, and a test set (or validation set), used to evaluate its predictive power. nih.govarchivepp.com
Molecular Descriptor Calculation : For each molecule in the dataset, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric (3D), and electronic properties. archivepp.com
Variable Selection : From the large pool of calculated descriptors, the most relevant ones that have the strongest correlation with the biological activity are selected. This is a critical step to avoid overfitting the model. Techniques like stepwise multiple linear regression (MLR) are often employed for this purpose. archivepp.com
Model Generation : Using the selected descriptors, a mathematical model is constructed. Common methods include Multiple Linear Regression (MLR), which creates a linear equation, and machine learning approaches like Support Vector Machines (SVM), which can capture more complex, non-linear relationships. nih.govarchivepp.com
Model Validation : The generated model's robustness and predictive ability are rigorously tested. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using the test set (R²_pred) are performed to ensure the model is reliable and not a result of chance correlation. biointerfaceresearch.comnih.gov
Software such as CORAL is utilized to develop QSAR models based on simplified molecular input-line entry system (SMILES) notations, which streamline the process from structure to prediction. nih.gov The resulting models can identify key structural features that enhance or diminish activity, thereby guiding the design of new, more potent indole derivatives. archivepp.comnih.gov
Molecular descriptors are numerical values that characterize the properties of a molecule. For this compound, these descriptors can be predicted using computational methods, primarily based on Density Functional Theory (DFT). academie-sciences.frnih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G* or higher, are employed to optimize the molecule's geometry and calculate its electronic properties. academie-sciences.frresearchgate.netnih.gov
Key predicted descriptors include:
Molecular Volume and Surface Area : These descriptors relate to the molecule's size and shape, which are crucial for fitting into receptor binding pockets.
Atomic Charges : These calculations determine the partial charge distribution on each atom in the molecule. This information helps identify nucleophilic and electrophilic sites, which are critical for understanding reactivity and intermolecular interactions like hydrogen bonding. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO-LUMO energy gap is an indicator of molecular reactivity and stability. academie-sciences.frnih.gov
The table below presents computationally predicted molecular descriptors for the closely related compound 2-(4-nitrophenyl)-1H-indole, which serves as a reference for estimating the properties of its 4-methoxy derivative.
| Descriptor | Predicted Value for 2-(4-nitrophenyl)-1H-indole | Method/Source |
|---|---|---|
| Molecular Weight | 238.24 g/mol | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Polar Surface Area | 61.6 Ų | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. nih.govprinceton.edu In this compound, the single bond connecting the phenyl and indole rings is a potential stereogenic axis. The steric hindrance caused by the ortho-nitro group on the phenyl ring and the C-H bond at the 3-position of the indole ring restricts free rotation, potentially leading to stable or semi-stable atropisomers.
Theoretical studies, typically using DFT calculations, are employed to quantify the rotational energy barrier. academie-sciences.fr The potential energy surface is scanned by systematically rotating the dihedral angle between the two aromatic rings, and the energy difference between the ground state (lowest energy conformation) and the transition state (highest energy conformation) defines the rotational barrier.
Atropisomers are often classified based on their rotational energy barrier or half-life of racemization at a given temperature. academie-sciences.frnih.gov
| Class | Rotational Barrier (kcal/mol) | Half-life of Racemization | Description |
|---|---|---|---|
| Class 1 | <20 | < 1 minute | Unstable, rapidly interconverting conformers. academie-sciences.frnih.gov |
| Class 2 | 20 - 28 | 1 hour to 1 month | Separable under specific conditions but may racemize over time. academie-sciences.fr |
| Class 3 | >28 | > 1 year | Configurationally stable, similar to traditional chiral centers. academie-sciences.frnih.gov |
For related biaryl systems with ortho-nitro substitution, theoretical studies have calculated rotational barriers in the range of 6-9 kcal/mol. academie-sciences.frnih.gov For example, the rotational barrier for 3-(2-methyl-1H-indol-3-yl)-6-nitrophthalonitrile was calculated to be 8.82 kcal/mol, classifying it as a Class 1 atropisomer. academie-sciences.fr Given the structural similarities, it is highly probable that this compound is also a Class 1 atropisomer, meaning it exists as a mixture of rapidly interconverting conformers at room temperature rather than as separable, stable isomers.
Molecular Interaction Studies
Understanding how a molecule interacts with biological macromolecules is crucial for elucidating its mechanism of action. Molecular docking and molecular dynamics simulations are the primary computational techniques used for this purpose.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is widely used to screen virtual compound libraries and to hypothesize the binding mode of a ligand, providing insights into the specific interactions that stabilize the ligand-receptor complex. biointerfaceresearch.commdpi.com
The process involves:
Preparation of Receptor and Ligand : The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand, this compound, is built and its energy is minimized.
Docking Simulation : Using docking software (e.g., AutoDock, GOLD), the ligand is placed into the active site of the receptor, and various conformations and orientations are sampled.
Scoring and Analysis : Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. biointerfaceresearch.commdpi.com
For indole derivatives, docking studies have explored interactions with various targets. For instance, 2-phenyl-1H-indole derivatives have been docked into the estrogen-α receptor, where interactions with key amino acid residues were identified. biointerfaceresearch.com Similarly, p-nitrophenyl derivatives have been docked against targets like cyclooxygenase-2 (COX-2). researchgate.netthieme-connect.de In a hypothetical docking of this compound, one would expect the indole N-H group to act as a hydrogen bond donor, while the nitro and methoxy groups could act as hydrogen bond acceptors. nih.govelsevierpure.comelsevierpure.com The aromatic rings are likely to engage in hydrophobic and π-stacking interactions within the receptor's binding pocket.
The table below shows example docking scores for related indole and nitrophenyl compounds against various biological targets, illustrating the typical output of such studies.
| Compound Type | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| 2-phenyl-1H-indole derivative (L39) | Estrogen-α (1A52) | -11.41 | biointerfaceresearch.com |
| Metralindole (an imidazole (B134444) derivative) | Cyclin-dependent kinase-2 | -5.159 | nih.gov |
| p-Nitrophenyl hydrazone derivative | COX-2 (3LN1) | -12.6 | thieme-connect.de |
| Indole-acrylamide derivative | Tubulin (Colchicine site) | -7.8 | mdpi.com |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. tandfonline.com MD simulations are used to assess the stability of the docked pose and to study the conformational changes in both the ligand and the protein upon binding. mdpi.commdpi.com
An MD simulation typically proceeds as follows:
System Setup : The ligand-receptor complex from docking is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.
Simulation Run : The system's trajectory is calculated by solving Newton's equations of motion for all atoms over a set period, often ranging from nanoseconds to microseconds. nih.gov A force field (e.g., AMBER, CHARMM, Drude) is used to define the potential energy of the system. mdpi.com
Trajectory Analysis : The resulting trajectory is analyzed to evaluate the stability and dynamics of the complex. Key metrics include:
Root Mean Square Deviation (RMSD) : The RMSD of the protein backbone and ligand atoms are monitored over time. A stable RMSD value indicates that the complex has reached equilibrium and the binding pose is stable. nih.gov
Root Mean Square Fluctuation (RMSF) : This measures the fluctuation of individual residues, highlighting flexible or rigid regions of the protein.
Interaction Analysis : The persistence of hydrogen bonds and other key interactions identified in docking is tracked throughout the simulation to confirm their importance for binding stability. mdpi.com
For a complex involving this compound, an MD simulation would verify whether the initial docked pose is maintained over time and reveal the dynamic nature of its interactions with the receptor, providing a more accurate and realistic model of the binding event. nih.govresearchgate.net
V. Chemical Reactivity and Advanced Derivatization Strategies
Functional Group Transformations of the 4-Methoxy-2-nitrophenyl Moiety
The phenyl ring substituent offers two primary sites for chemical modification: the nitro group and the methoxy (B1213986) group. These functionalities can be selectively transformed to introduce new chemical handles or to modulate the electronic properties of the molecule.
The nitro group is a versatile functional group primarily known for its ability to undergo reduction to an amino group. This transformation is one of the most important reactions for aromatic nitro compounds, as it converts a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic amino group, opening up numerous avenues for further derivatization. wikipedia.org
The reduction of the nitro group in 2-(4-methoxy-2-nitrophenyl)-1H-indole to form 2-(2-amino-4-methoxyphenyl)-1H-indole proceeds through intermediate stages, including nitroso and hydroxylamine (B1172632) species. libretexts.org The final product depends on the choice of reducing agent and reaction conditions. wikipedia.org Common methods include catalytic hydrogenation or the use of metals in acidic media.
Table 1: Common Reagents for Nitro Group Reduction
| Reducing Agent | Product(s) | Notes |
|---|---|---|
| H₂, Pd/C, PtO₂ or Raney Ni | Amine (R-NH₂) | Standard, high-yield method for complete reduction. |
| Fe, Sn, or Zn in acid (e.g., HCl) | Amine (R-NH₂) | Classical method, often used in industrial-scale synthesis. |
| Zinc dust, NH₄Cl | Hydroxylamine (R-NHOH) | Allows for the isolation of the intermediate hydroxylamine. wikipedia.org |
The resulting 2-(2-amino-4-methoxyphenyl)-1H-indole is a key intermediate. The newly formed aniline (B41778) moiety can undergo a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation to form amides, or alkylation.
The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542), 2-(4-hydroxy-2-nitrophenyl)-1H-indole. This process, known as demethylation, is typically achieved by treatment with strong Lewis acids or nucleophilic reagents. The transformation of the ether into a hydroxyl group provides a new site for reactions like O-alkylation, O-acylation, or conversion to a sulfonate ester, which can act as a leaving group in nucleophilic substitution reactions.
Table 2: Selected Reagents for O-Demethylation of Aryl Methoxy Ethers
| Reagent | Conditions | Notes |
|---|---|---|
| Boron tribromide (BBr₃) | Typically in an inert solvent like CH₂Cl₂ at low temperatures. | A highly effective and common reagent for cleaving aryl ethers. |
| Hydrobromic acid (HBr) | Often used at elevated temperatures. | A classic but harsh method. |
| Trimethylsilyl iodide (TMSI) | Generally mild conditions. | The reaction proceeds via a silyl (B83357) ether intermediate. |
Reactivity of the Indole (B1671886) Nucleus
The indole core is an electron-rich heterocyclic system, making it susceptible to a variety of reactions, particularly on the pyrrole (B145914) ring portion. The presence of the bulky and electron-withdrawing 2-aryl substituent modifies its reactivity compared to simple indoles, but the fundamental reaction pathways remain accessible.
The indole ring readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic and therefore the most common site of reaction. rsc.org The electron-withdrawing nature of the 2-(4-methoxy-2-nitrophenyl) substituent deactivates the indole ring slightly towards electrophiles, but C3 remains the preferred position for substitution.
The nitrogen atom of the indole ring (N1) possesses an acidic proton. Deprotonation with a suitable base (e.g., NaH, K₂CO₃) generates the indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles, leading to N-substitution.
Common Substitution Reactions:
Electrophilic Substitution (at C3): Reactions such as halogenation (with NBS or NCS), nitration (with mild nitrating agents), Vilsmeier-Haack formylation (POCl₃, DMF), and Mannich reactions are expected to occur selectively at the C3 position.
Nucleophilic Substitution (at N1): After deprotonation, the nitrogen can be readily alkylated, acylated, or sulfonylated.
Modern synthetic methods have enabled the direct functionalization of otherwise inert C-H bonds, providing powerful tools for derivatizing the indole core beyond classical electrophilic substitution. organic-chemistry.org For 2-substituted indoles, C-H functionalization strategies are particularly valuable for introducing substituents at the C3 position or on the benzene (B151609) portion of the indole (C4-C7). nih.gov
Site-selectivity, especially at the C4-C7 positions, is often achieved by installing a directing group (DG) on the indole nitrogen. nih.govnih.gov For example, after N-functionalization of this compound with a directing group, transition metal-catalyzed reactions (e.g., using Pd, Rh, or Cu) can facilitate site-selective arylation, alkenylation, or alkylation at specific positions on the benzo-fused ring. nih.govnih.gov
The three most reactive sites on the indole nucleus—N1, C2, and C3—can be selectively functionalized to build molecular complexity.
N1 Position: As mentioned, deprotonation followed by reaction with an electrophile is the standard method. This is often the first step in a synthetic sequence to protect the NH group or to install a directing group for subsequent C-H functionalization.
C3 Position: This position is the kinetic site for electrophilic attack. Its functionalization is typically straightforward. Direct C-H arylation at C3 can also be achieved using palladium catalysis, sometimes competing with C2-arylation depending on the specific reaction conditions and directing groups used. acs.org
C2 Position: In the parent compound, the C2 position is already occupied. Further derivatization directly at C2 is challenging and would require specific C-H activation protocols, often directed by a group at the N1 position. Direct C2-arylation of N-substituted indoles is a well-established method that could be applied to analogs of the title compound. acs.org
Table 3: Summary of Site-Specific Derivatization Reactions
| Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group |
|---|---|---|---|
| N1 | Alkylation | Base (NaH, K₂CO₃), Alkyl Halide (R-X) | N-Alkyl |
| Acylation | Base, Acyl Chloride (RCOCl) | N-Acyl | |
| Sulfonylation | Base, Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl | |
| C3 | Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Aldehyde (-CHO) | |
| Mannich Reaction | CH₂O, R₂NH | Aminomethyl (-CH₂NR₂) |
| C2/C3 | C-H Arylation | Pd catalyst, Aryl Halide | Aryl |
Formation of Complex Polycyclic Systems
The structure of this compound is primed for intramolecular reactions, particularly those involving the ortho-nitro group, to create elaborate fused heterocyclic systems.
The presence of the nitro group ortho to the point of attachment to the indole ring is a key feature for orchestrating intramolecular cyclization events. These reactions typically involve the reductive cyclization of the nitro group, a powerful strategy for forming a new heterocyclic ring fused to the indole or the phenyl ring.
One of the most prominent methods is the palladium-catalyzed reductive cyclization. nih.gov In this type of reaction, the nitro group is reduced in the presence of a palladium catalyst and a reducing agent, often carbon monoxide, to form a reactive nitroso or nitrene intermediate. nih.gov This intermediate can then attack a suitable position on the indole ring, leading to the formation of a new five or six-membered ring. For instance, palladium-catalyzed carbon monoxide mediated reductive cyclizations of 2-nitrostyrenes are a well-established method for synthesizing functionalized indoles. nih.gov This principle can be extended to substrates like this compound to construct pyrroloindoles or other fused systems. nih.gov
Another approach involves base-mediated reductive cyclization. nih.gov This strategy has been successfully applied to nitrobenzene (B124822) moieties tethered to ketones to access complex bridged ring systems like hexahydro-2,6-methano-1-benzazocines. nih.gov For this compound, a similar strategy could be envisioned where the indole nitrogen or C3 position acts as the nucleophile, attacking the reduced nitro group to forge a new C-N bond and thus a polycyclic structure.
Furthermore, cyclization can be triggered by other reagents. For example, the treatment of ortho-nitrochalcones with a cyanide anion can initiate a cascade cyclization, which involves an intramolecular attack of an enolate on the electrophilic nitro group, a process mechanistically related to the Baeyer–Drewson reaction. ku.edu This highlights how activating the position adjacent to the nitro group can lead to novel fused indolinone structures. ku.edu The synthesis of fused indole derivatives is of significant interest as these scaffolds are found in various natural products and are used as materials in organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Table 1: Examples of Cyclization Strategies for Nitro-Aryl Compounds
| Reaction Type | Key Reagents | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Reductive Cyclization | Pd Catalyst (e.g., Pd(OAc)₂), CO | Nitrene/Nitroso | Pyrroloindoles | nih.gov |
| Base-Mediated Reductive Cyclization | Strong Base (e.g., t-BuOK) | Anionic species | Benzazocines | nih.gov |
| Cyanide-Triggered Cascade Cyclization | KCN, Acetic Acid | Enolate, Cyclic Nitronate | Indolinones | ku.edu |
| Pd-mediated Intramolecular Cyclization | Pd(II) acetate | Palladium complex | 6-oxo-6H-isoindolo[2,1-α]indoles | nih.gov |
While cyclization reactions build complexity by adding rings, oxidative conditions can lead to ring-opening and rearrangement, transforming the indole scaffold itself into different heterocyclic systems. 2-Arylindoles are susceptible to oxidation, particularly at the electron-rich C3 position.
A common transformation is the oxidation to a 3-hydroxyindolenine. nih.gov This reaction can be achieved using various oxidizing agents, and enzymatic methods using flavin-dependent monooxygenases have been developed for stereoselective oxidations. nih.gov These 3-hydroxyindolenine intermediates are highly reactive and can serve as precursors to other structures through rearrangement. nih.gov For example, they can rearrange to form 2-oxindoles or 3-indoxyls. nih.gov
More drastic oxidative processes can lead to the cleavage of the indole ring. An oxidative ring-opening/cyclization cascade has been reported for 2-substituted indoles, which, upon treatment with an iodine source and DMSO, generate a reactive 3H-indol-3-one imine intermediate. nih.gov This intermediate can be trapped in situ by dinucleophiles like 1,2-diaminobenzenes to construct quinoxalines in a one-pot reaction. nih.gov This demonstrates a powerful method for converting the indole core of this compound into a completely different heterocyclic system.
Table 2: Outcomes of Oxidative and Rearrangement Reactions of 2-Arylindoles
| Reaction Type | Key Intermediate | Major Product Class | Reference |
|---|---|---|---|
| Stereoselective Oxidation | 3-Hydroxyindolenine | Enantioenriched 3-hydroxyindolenines, 2-Oxindoles | nih.gov |
| Oxidative Ring-Opening/Cyclization | 2-Substituted 3H-indol-3-one | Quinoxalines | nih.gov |
| Photochemical Rearrangement | Excited State | Isomeric Ethoxy-2-phenylindoles | nii.ac.jpresearchgate.net |
| Acid/Reagent-Induced Rearrangement | 1-Formyloxy/Tolyloxy intermediate | Substituted 2-phenylindoles | nii.ac.jpcore.ac.uk |
Elucidation of Novel Reaction Mechanisms
Understanding the precise reaction mechanisms is crucial for controlling reaction outcomes and designing new synthetic strategies. The reactivity of this compound is governed by the interplay of the indole nucleus and its substituents.
For palladium-catalyzed reactions, such as Heck-type arylations or Stille couplings that could be used to synthesize the title compound, the mechanism involves a well-defined catalytic cycle. rsc.orgnih.gov In a Heck-type reaction for C2-arylation, the proposed mechanism involves the coordination of the indoline (B122111) N-H to a Pd(II) catalyst, followed by β-hydride elimination to form an indole intermediate. rsc.org Subsequent steps involve the arylation at the C2 position. Understanding these steps allows for optimization of conditions to favor specific products. rsc.org
The mechanisms of the reductive cyclization of the nitro group are also of significant interest. As mentioned, these can proceed through highly reactive nitrene or nitroso intermediates. nih.gov The exact pathway often depends on the specific reducing agent and catalyst used. For instance, carbon monoxide serves as the ultimate reducing agent in many palladium-catalyzed cyclizations, forming carbon dioxide in the process. nih.gov
In the case of the cyanide-triggered cyclization of ortho-nitrochalcones, detailed mechanistic studies suggest the initial formation of an enolate, which then performs a 5-exo-trig cyclization onto the nitro group to form a cyclic nitronate. ku.edu This intermediate can then eliminate water to yield a 1-hydroxyindolin-3-one (B13120530) derivative. ku.edu Elucidating such complex cascades is key to harnessing their synthetic potential.
The study of reaction mechanisms is a fundamental aspect of organic chemistry, providing a framework for predicting reactivity and developing new transformations. elsevier.commichaeloneill.org For a molecule like this compound, with its multiple reactive sites, a thorough mechanistic understanding is indispensable for its strategic use in advanced synthesis.
Vi. Advanced Applications in Materials Science and Catalyst Design
Photonic and Optoelectronic Materials
The strategic placement of electron-donating and withdrawing groups on a π-conjugated scaffold like indole (B1671886) is a well-established strategy for engineering materials with tailored optical and electronic properties. These materials are at the forefront of innovations in light-based technologies.
Non-Linear Optical (NLO) Properties of Indole Derivatives
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, enabling applications such as frequency conversion and optical switching. arxiv.org The primary requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure combined with a large first-order hyperpolarizability (β) value. arxiv.org Indole derivatives designed with a D-π-A framework are excellent candidates for NLO materials. nih.gov The indole nucleus acts as a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) from the donor to the acceptor group, which is fundamental to a strong NLO response. arxiv.orgnih.gov
Research on various indole derivatives has substantiated their NLO potential. For instance, computational and experimental studies on Indole-7-carboxyldehyde (I7C) revealed high values of dipole moment, linear polarizability, and first-order hyperpolarizability, confirming its potential for NLO applications. arxiv.orgresearchgate.net Similarly, studies on ethenyl indoles substituted with strong electron-withdrawing groups have shown high β values. nih.gov The NLO response in these systems is proportional to factors like the ground state dipole moment and the degree of charge separation. nih.gov While direct NLO studies on 2-(4-Methoxy-2-nitrophenyl)-1h-indole are not prominently documented, its D-A structure suggests it is a promising candidate for investigation in this field.
Table 1: NLO Properties of Selected Indole Derivatives
| Compound | Key Structural Feature | Observed NLO Property | Reference |
|---|---|---|---|
| Indole-7-carboxyldehyde (I7C) | D-π-A System | First-order hyperpolarizability (β) value of 3.96x10-30 esu, which is ~6 times greater than urea. | arxiv.org |
| Ethenyl indoles with nitro substituents | Strong electron-withdrawing group | Exhibit a higher β value due to a highly dipolar charge transfer excited state. | nih.gov |
| C3-symmetric N-phenyltriindole (Tr-Ph3) | Octupolar symmetry | Powder SHG intensity 5 times that of KDP reference. | acs.org |
| S4-symmetric tetraindole (TTr) | Saddle-like octupolar symmetry | Powder SHG intensity 11 times that of KDP reference. | acs.org |
Fluorescent Probes and Sensing Applications
Indole and its derivatives are renowned for their intrinsic fluorescence, making them valuable scaffolds for creating fluorescent probes for chemical and biological sensing. mdpi.com The D-π-A architecture is again central, as the ICT process is highly sensitive to the local environment, leading to changes in fluorescence emission. mdpi.com
The development of pH sensors is a significant application of fluorescent indole derivatives. The mechanism often relies on the protonation or deprotonation of specific sites within the molecule, such as the nitrogen atom of the indole ring or other appended functional groups. mdpi.comnih.gov This acid-base reaction alters the electronic structure and the ICT pathway, resulting in a detectable change in the color or fluorescence of the probe. mdpi.com For example, some indole derivatives show dramatic colorimetric and fluorescence responses to pH changes due to the protonation of nitrogen and oxygen-containing groups. mdpi.comnih.gov An indole-based probe, FMIP, was developed as a ratiometric sensor for detecting pH in the strong-acidity range of 3.3–4.5, demonstrating its utility in cellular imaging. rsc.org The non-ionized, neutral forms of indole derivatives are typically the most fluorescent species. nih.gov Given the presence of a basic indole nitrogen and nitro/methoxy (B1213986) groups, this compound holds potential as a platform for designing novel pH sensors.
The fluorescence properties of indole-based probes can be precisely controlled by modifying their chemical structure. By changing the substituents on the indole or phenyl rings, it is possible to tune the emission wavelength, quantum yield, and sensitivity of the probe. mdpi.comnih.gov This tunability allows for the creation of sensors for different pH ranges or for detecting specific analytes. Studies have shown that introducing electron-withdrawing groups like formyl (-CHO) or nitro (-NO2) at the 4-position of the indole ring can significantly red-shift the absorption spectrum. nih.govrsc.org While 4-formylindole (B1175567) is fluorescent, 4-nitroindole (B16737) is essentially non-fluorescent, suggesting it could act as a fluorescence quencher. nih.govresearchgate.net This highlights the profound impact of the specific substituent and its position. The design of this compound, with its distinct substitution pattern, offers a unique electronic profile that could be harnessed for developing probes with multi-level response functions, where fluorescence changes can be modulated by more than one stimulus. mdpi.com
Table 2: Fluorescence Characteristics of Functionalized Indoles
| Indole Derivative | Substituent Effect | Fluorescence Property | Application | Reference |
|---|---|---|---|---|
| 4-Formyltryptophan (4CHO-Trp) | Electron-withdrawing group | Emits cyan fluorescence with a quantum yield of ~0.22 in ethanol (B145695). | Fluorescence reporter. | nih.gov |
| 4-Nitroindole (4NO2-indole) | Strong electron-withdrawing group | Essentially non-fluorescent. | Potential fluorescence quencher. | nih.govresearchgate.net |
| Indole derivatives with D-π-A design | Push-pull electronic effects | Variable red-shifted emission depending on substituents. Solid-state emissions from 451 nm to 612 nm. | Colorimetric pH sensors, fluorescent papers. | mdpi.com |
| 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) | Ratiometric response to H+ | Ratiometric fluorescence emission (I528 nm/I478 nm) with pKa of 3.90. | Intracellular pH imaging. | rsc.org |
Organic Light-Emitting Diodes (OLEDs) and Related Organic Electronic Technologies
The field of organic electronics leverages the processability and tunable electronic properties of carbon-based molecules. Indole derivatives have emerged as important building blocks for materials used in devices like Organic Light-Emitting Diodes (OLEDs). chim.it In OLEDs, indole-based compounds are often used as hole transport materials (HTMs) due to their electron-donating nature and ability to form stable radical cations. A high triplet energy is also a desirable characteristic for HTMs in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the emissive guest.
For instance, an indoloacridine core functionalized with indole units was synthesized as a thermally stable HTM with a high triplet energy of 2.95 eV, enabling a high quantum efficiency of 19.3% in a deep-blue PhOLED. Furthermore, the planar geometry and electron-donating properties of indole derivatives make them suitable as core components in metal-free organic dyes for applications like dye-sensitized solar cells (DSSCs). researchgate.net The structure of this compound, combining an electron-rich indole with a substituted phenyl ring, aligns with the design principles for chromophores in organic electronic devices, suggesting its potential utility in this technology sector.
Ligands in Transition Metal Catalysis
While much research focuses on using metal catalysts for the synthesis of indoles, the indole scaffold itself, as a nitrogen-containing heterocycle, can serve as a ligand in transition metal complexes. dergipark.org.trresearchgate.net The nitrogen atom in the pyrrole (B145914) ring possesses a lone pair of electrons that can coordinate to a metal center. The utility of N-heterocyclic compounds as ligands is a cornerstone of modern catalysis.
Although direct studies employing this compound as a ligand are not widely available, the principles can be inferred from related systems. For example, Schiff base ligands, which are synthesized through the condensation of an amine and an aldehyde, are widely used in coordination chemistry. A Schiff base ligand named 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol, which contains both methoxy and nitro functionalities similar to the subject compound, has been synthesized and complexed with Cu(II) and Zn(II) ions. nih.gov The formation of these complexes was confirmed by spectral data, indicating coordination of the metal ions to the ligand. nih.gov This demonstrates that molecules with such functional groups can effectively bind to transition metals. The specific coordination mode of this compound would depend on the metal and reaction conditions, but potential binding sites include the indole nitrogen and the oxygen atoms of the nitro group, which could allow it to act as a bidentate ligand. Such complexes could be investigated for catalytic activity in various organic transformations.
Design and Synthesis of Indole-Derived Ligands
The design of effective ligands is crucial for the advancement of transition-metal catalysis. orgsyn.org Indole-based structures, particularly those with phosphine (B1218219) functionalities, have emerged as a privileged class of ligands. The synthesis of such ligands often begins with the indole core, which can be strategically functionalized. For instance, a common approach involves the creation of indolylphosphine ligands where the phosphorus atom can be fine-tuned to modulate both steric and electronic properties. orgsyn.org
A variety of indole-based phosphine ligands have been designed and synthesized, demonstrating excellent efficiency in various cross-coupling reactions. For example, novel indole-amide-based phosphine ligands have shown high performance in Suzuki-Miyaura cross-coupling reactions. rsc.org Similarly, diphosphine ligands built on a chiral biindolyl scaffold have been successfully applied in several asymmetric catalytic reactions. nih.gov These examples underscore the potential of the indole framework in ligand design, a potential that can be extrapolated to derivatives of this compound.
Influence of Ligand Structure on Catalytic Performance
The performance of a catalyst is intrinsically linked to the structure of its ligands. orgsyn.org In the context of indole-derived ligands, both the electronic and steric properties play a significant role in determining catalytic activity and selectivity.
Electronic Effects: The electronic nature of substituents on the indole ring and any associated aryl groups can significantly impact the catalytic cycle. For example, in Friedel-Crafts reactions catalyzed by metal complexes, electron-donating groups on the indole substrate tend to increase reactivity, while electron-withdrawing groups decrease it. nih.gov The methoxy group in this compound is electron-donating, which would be expected to enhance the nucleophilicity of the indole core in certain reactions. Conversely, the nitro group is strongly electron-withdrawing, which can influence the electronic environment of the catalyst's metal center if the phenyl ring is part of the ligand structure. nih.gov
The following table summarizes the general influence of substituent effects on the catalytic performance of indole derivatives in various reactions, which can be extrapolated to ligands derived from this compound.
| Reaction Type | Substituent Effect on Indole Ring | Impact on Performance |
| Friedel-Crafts Alkylation | Electron-donating groups | Increased reaction yields and rates. nih.gov |
| Friedel-Crafts Alkylation | Electron-withdrawing groups | Decreased reaction yields and rates. nih.gov |
| Suzuki-Miyaura Coupling | Electron-withdrawing groups on arylboronic acid | Can lead to premature deboronation and lower yields. nih.gov |
| General Catalytic Reactions | Sterically hindered indoles | Can exhibit lower reactivity. rsc.org |
Precursors for Complex Organic Synthesis
The 2-(aryl)indole framework, particularly when functionalized with a nitro group, is a powerful precursor for constructing more elaborate molecular structures. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group through reduction. mdpi.com This transformation is a key step in many synthetic pathways, opening up a wide range of possibilities for further chemical modification.
Building Blocks for Diverse Heterocyclic Scaffolds
One of the most significant applications of 2-(nitrophenyl)indole derivatives is in the synthesis of fused heterocyclic systems. The reductive cyclization of the nitro group is a common and effective strategy for creating new rings. datapdf.comsemanticscholar.org When the nitro group is positioned ortho to the point of attachment to the indole ring, its reduction to an amine can be followed by an intramolecular cyclization, leading to the formation of complex, multi-ring systems.
For example, the reductive cyclization of 2-(2-nitroaryl)acetonitriles is a well-established method for synthesizing indoles. datapdf.com A similar strategy can be envisioned for this compound. Following the reduction of the nitro group to an amine, the resulting amino group can react with the C3 position of the indole ring in an intramolecular fashion to form a new six-membered ring. This would result in the formation of an indolo[2,3-b]quinoxaline-like scaffold, a class of compounds with known biological activities.
The following table outlines a plausible synthetic pathway for the transformation of this compound into a more complex heterocyclic system.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Reduction of Nitro Group | H₂, Pd/C or other reducing agents like SnCl₂/HCl | 2-(2-Amino-4-methoxyphenyl)-1H-indole |
| 2 | Intramolecular Cyclization | Acid or base catalysis, or thermal conditions | Methoxy-substituted indolo[2,3-b]quinoxaline derivative |
This reductive cyclization strategy has been successfully employed for the synthesis of various fused indole heterocycles. For instance, the Cadogan reductive cyclization is used to synthesize thieno[3,2-b]indoles from 2-(2-nitrophenyl)thiophenes. nih.gov This highlights the broad applicability of this approach in heterocyclic chemistry. The presence of the methoxy group on the phenyl ring of this compound can further influence the reactivity and properties of the resulting fused heterocyclic system, offering a handle for further synthetic modifications.
Vii. Future Research Directions and Perspectives
Exploration of Novel and Sustainable Green Synthetic Methodologies for 2-Arylindoles
The synthesis of 2-arylindoles is a mature field, yet significant opportunities exist for the development of more environmentally benign and efficient "green" methodologies. Traditional methods often rely on harsh reagents, stoichiometric catalysts, and volatile organic solvents. Future research is increasingly focused on addressing these limitations by embracing the principles of green chemistry.
Key areas of exploration include:
Catalyst Innovation: The move from stoichiometric to catalytic processes continues, with an emphasis on using earth-abundant, low-toxicity metals. Copper-catalyzed reactions, for instance, offer a less expensive and more sustainable alternative to palladium-based systems for coupling isocyanides and arylboronic acids to form highly substituted 2-arylindoles. acs.org Future work will likely focus on developing catalysts with higher turnover numbers, lower catalyst loading, and the ability to function in greener solvents like water or ethanol (B145695). nih.gov
One-Pot and Tandem Reactions: Combining multiple synthetic steps into a single operationally simple procedure, or "one-pot" reaction, significantly reduces waste, time, and energy consumption. nih.govrsc.org For example, a one-step process involving palladium-catalyzed oxidative dehydrogenation and C2-selective arylation can produce 2-arylindoles directly from indolines using oxygen as the sole oxidant, avoiding harsh conditions and additives. researchgate.net
Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in indole (B1671886) synthesis. nih.gov Microwave irradiation can reduce reaction times from hours to minutes, as demonstrated in the one-pot, three-component synthesis of N-arylindoles. nih.gov Further research into other energy sources like ultrasound and mechanochemistry could provide additional sustainable synthetic routes.
Sustainable Solvents: The replacement of volatile and hazardous organic solvents is a primary goal of green chemistry. The use of environmentally benign solvents like ethanol has been shown to be effective for copper-catalyzed N-arylation of indoles, eliminating the need for phase-transfer catalysts. nih.gov The development of reaction protocols in water, supercritical CO2, or bio-based solvents remains a significant and challenging goal for the synthesis of 2-arylindoles.
Table 1: Comparison of Modern Synthetic Methodologies for 2-Arylindoles
| Methodology | Catalyst/Reagents | Key Advantages | Example Application | Reference |
|---|---|---|---|---|
| Copper-Catalyzed Coupling | Inexpensive Copper Catalyst | Excellent functional group tolerance; avoids direct handling of pungent isocyanides through flow chemistry. | Synthesis from 2-alkenylarylisocyanides and arylboronic acids. | acs.org |
| Palladium-Catalyzed One-Pot Synthesis | Pd(II) catalyst, O2 as oxidant | One-step process from indolines; mild, acid- and base-free conditions; broad substrate scope. | Oxidative dehydrogenation followed by C2-regioselective Heck-type arylation. | researchgate.net |
| Microwave-Assisted One-Pot Synthesis | Cu2O/K3PO4 in Ethanol | Rapid (40 min total reaction time); sustainable solvent; simple, air-stable catalyst system. | Three-component Fischer indolisation followed by indole N-arylation. | nih.gov |
| Palladium-Catalyzed Sonogashira Coupling/Cycloaddition | Palladium catalyst | One-pot synthesis of diversified 2-arylindoles. | Synthesis from substituted 2-iodoanilines and terminal alkynes. | rsc.org |
Advanced Computational Modeling for Structure-Property Prediction and Materials Design
Computational chemistry provides an indispensable toolkit for predicting the properties of molecules like 2-(4-Methoxy-2-nitrophenyl)-1H-indole and for guiding the design of new materials. Methods based on Density Functional Theory (DFT) are particularly powerful for exploring the relationship between molecular structure and function, reducing the need for time-consuming trial-and-error experimentation. europeanpharmaceuticalreview.com
Future research will leverage computational modeling in several key ways:
Predicting Reactivity and Stability: DFT calculations can be used to determine electron density distributions, proton affinities, and frontier molecular orbital energies (HOMO-LUMO gaps). researchgate.netresearchgate.net These parameters provide insight into the chemical reactivity and kinetic stability of indole derivatives, helping to predict the most likely sites for chemical modification and to understand reaction mechanisms. researchgate.netresearchgate.net For instance, the activating and deactivating effects of various substituents on the indole ring can be theoretically studied to guide synthetic strategies. researchgate.net
Structure-Property Relationships: Computational methods can accurately predict a wide range of physical and electronic properties, including molecular geometry, charge distribution, and band gaps. mdpi.comresearchgate.net This allows for the in silico screening of large libraries of virtual compounds to identify candidates with desired properties before committing to their synthesis. This approach has been used to predict the drug-like properties and oral bioavailability of indole-sulfonamide hybrids. researchgate.net
Modeling Intermolecular Interactions: Understanding how indole derivatives interact with other molecules is crucial for designing functional materials and biologically active agents. Molecular docking and molecular dynamics (MD) simulations are used to model the binding of indole-based ligands to protein active sites or their arrangement in a crystal lattice. researchgate.netmdpi.com For example, MD simulations have shown that certain indole derivatives maintain stable binding with their biological targets over time. mdpi.com
Table 2: Application of Computational Methods in Indole Research
| Computational Method | Predicted Properties | Application in Indole Chemistry | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure (HOMO/LUMO), charge density, reaction energies. | Predicting reactivity, stability, and electronic properties of novel indole derivatives. | mdpi.commdpi.comnih.gov |
| Molecular Docking | Binding affinity and orientation of a ligand to a target receptor. | Identifying potential biological targets and predicting the potency of indole-based enzyme inhibitors. | researchgate.netmdpi.com |
| Molecular Dynamics (MD) Simulation | Conformational stability of molecule-receptor complexes over time. | Assessing the stability of interactions between indole derivatives and their biological targets. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity or chemical properties. | Developing models to predict the therapeutic potential of new indole analogues. | nih.gov |
Rational Design of Indole-Based Functional Materials with Tailored Electronic and Photonic Properties
The indole nucleus is an electron-rich aromatic system, making it an excellent building block for functional organic materials. The ability to precisely tune its electronic properties through substitution on the indole ring and the appended aryl ring allows for the rational design of materials with tailored characteristics for applications in electronics and photonics.
Future research in this area will focus on:
Organic Electronics: 2-Arylindoles can be designed as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By strategically adding electron-donating or electron-withdrawing groups, researchers can modulate the HOMO/LUMO energy levels to control charge injection, transport, and recombination properties. The inherent planarity and potential for π-π stacking in 2-arylindole derivatives are advantageous for creating ordered thin films with good charge mobility.
Non-Linear Optical (NLO) Materials: The donor-π-acceptor (D-π-A) architecture is a classic design principle for molecules with large NLO responses. The 2-arylindole scaffold is a prime candidate for this design. For a compound like this compound, the methoxy (B1213986) group acts as an electron donor and the nitro group as an electron acceptor, creating a push-pull system across the conjugated π-system of the two aromatic rings. Future work will involve synthesizing and evaluating new derivatives with stronger donor/acceptor groups and extended π-systems to maximize their NLO properties for applications in optical communications and data storage.
Chemosensors: The fluorescence properties of many indole derivatives are sensitive to their local environment. This opens up possibilities for designing fluorescent chemosensors. By incorporating specific binding sites into the 2-arylindole structure, materials can be created that exhibit a change in their fluorescence emission (a "turn-on" or "turn-off" response) upon binding to a target analyte, such as metal ions, anions, or specific biomolecules.
Interdisciplinary Research Opportunities in Advanced Chemical Science
The versatility of the indole scaffold ensures that future research on compounds like this compound will be highly interdisciplinary. Progress will depend on collaborations that bridge traditional scientific boundaries.
Chemistry and Materials Science: The synthesis of novel 2-arylindoles by organic chemists will provide a platform for materials scientists to investigate their assembly into thin films, nanoparticles, and other nanostructures. This collaboration is essential for translating the properties of a single molecule into a functional device. mdpi.com
Chemistry and Biology: The indole nucleus is a "privileged scaffold" in medicinal chemistry, found in numerous natural products and pharmaceuticals. nih.govnih.govmdpi.com Collaborative efforts between synthetic chemists, computational biologists, and pharmacologists are crucial for the rational design of new therapeutic agents. mdpi.comnih.gov For example, understanding how indole derivatives inhibit bacterial efflux pumps or target specific enzymes requires a combination of synthesis, biological assays, and computational modeling. nih.gov
Computational and Experimental Chemistry: The synergy between computational prediction and experimental validation is a powerful paradigm in modern chemical research. europeanpharmaceuticalreview.comnih.gov Theoretical chemists can model reaction pathways to optimize synthetic conditions or predict the electronic properties of yet-to-be-synthesized molecules, guiding the efforts of experimental chemists and accelerating the discovery of new materials with desired functions. nih.gov This integrated approach minimizes trial-and-error, reduces waste, and provides a deeper understanding of the underlying chemical principles. europeanpharmaceuticalreview.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
